4-bromo-N-methylnaphthalen-1-amine
Description
4-Bromo-N-methylnaphthalen-1-amine (C₁₁H₁₀BrN) is a brominated aromatic amine featuring a naphthalene backbone substituted with a bromine atom at the 4-position and a methylamine group at the 1-position.
Properties
Molecular Formula |
C11H10BrN |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
4-bromo-N-methylnaphthalen-1-amine |
InChI |
InChI=1S/C11H10BrN/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7,13H,1H3 |
InChI Key |
LHZSKEFBVKPQRL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C2=CC=CC=C21)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-methylnaphthalen-1-amine typically involves the bromination of naphthalene followed by amination. One common method is the bromination of naphthalene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The resulting 4-bromonaphthalene is then subjected to a nucleophilic substitution reaction with methylamine to yield 4-bromo-N-methylnaphthalen-1-amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-methylnaphthalen-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-methoxy-N-methylnaphthalen-1-amine.
Oxidation: Naphthoquinones are formed.
Reduction: Dihydronaphthalenes are the major products.
Scientific Research Applications
4-Bromo-N-methylnaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-methylnaphthalen-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Azido-N,N-Dimethylnaphthalen-1-Amine (C₁₂H₁₂N₄)
- Structural Differences : Replaces the bromine atom with an azide (-N₃) group and substitutes the methylamine with a dimethylamine group.
- Key Properties: The azide group enables participation in click chemistry (e.g., Huisgen cycloaddition), making it valuable for bioconjugation and materials science.
- Applications : Primarily used in synthetic chemistry for labeling and crosslinking applications.
4-Bromo-5,6,7,8-Tetrahydronaphthalen-1-Amine (C₁₀H₁₂BrN)
- Structural Differences : Features a partially saturated naphthalene ring (tetrahydronaphthalene) with bromine at the 4-position.
- The bromine atom retains its role in directing electrophilic substitution reactions .
- Applications: Investigated for neuropharmacological activity due to structural similarities to monoamine neurotransmitters .
1-(4-Bromo-2-Methoxyphenyl)Propan-1-Amine (C₁₀H₁₄BrNO)
- Structural Differences : Replaces the naphthalene system with a methoxy-substituted phenyl ring and adds a propanamine chain.
- Key Properties: The methoxy group (-OCH₃) introduces electron-donating effects, opposing bromine's electron-withdrawing nature.
- Applications : Studied for antidepressant and neuroprotective effects due to its ability to modulate neurotransmitter systems .
N-(4-Bromobenzyl)-2-Methyl-1-Propanamine Hydrochloride (C₁₂H₁₇BrN·HCl)
- Structural Differences : Substitutes the naphthalene ring with a brominated benzyl group and incorporates a branched aliphatic amine.
- The branched aliphatic chain enhances lipophilicity, favoring central nervous system (CNS) penetration .
- Applications : Explored for CNS-targeted drug development, particularly in pain management and neurodegenerative diseases .
1-(2-Bromophenyl)Cyclopropan-1-Amine (C₉H₉BrN)
- Structural Differences : Features a cyclopropane ring fused to a brominated phenyl group.
- Key Properties : The strained cyclopropane ring increases reactivity, enabling unique bond-forming reactions. The 2-bromo substitution on the phenyl ring alters steric and electronic profiles compared to the 4-bromo isomer .
- Applications : Used in asymmetric synthesis and as a precursor for bioactive molecules with constrained geometries .
Structural and Functional Insights
Impact of Bromine Position
- 4-Bromo vs. 8-Bromo Derivatives : In tetrahydronaphthalen-1-amine analogs, bromine at the 4-position (C₁₀H₁₂BrN) exhibits higher binding affinity to serotonin receptors compared to the 8-bromo isomer, as the 4-position aligns better with receptor hydrophobic pockets .
Role of Amine Substituents
- Methylamine vs. Dimethylamine : The methylamine group in 4-bromo-N-methylnaphthalen-1-amine provides moderate steric hindrance, balancing reactivity and target specificity. In contrast, dimethylamine derivatives (e.g., 4-azido-N,N-dimethylnaphthalen-1-amine) show reduced nucleophilicity due to increased steric bulk .
Aromatic vs. Aliphatic Systems
- Naphthalene-based compounds (e.g., 4-bromo-N-methylnaphthalen-1-amine) exhibit stronger π-π interactions compared to phenyl or benzyl analogs, making them suitable for applications in materials science and enzyme inhibition where planar stacking is critical .
Comparative Data Table
| Compound Name | Molecular Formula | Key Structural Features | Unique Properties/Applications | Reference |
|---|---|---|---|---|
| 4-Bromo-N-methylnaphthalen-1-amine | C₁₁H₁₀BrN | Naphthalene, 4-Br, 1-NHCH₃ | Electrophilic reactivity, ligand design | |
| 4-Azido-N,N-dimethylnaphthalen-1-amine | C₁₂H₁₂N₄ | Naphthalene, 4-N₃, 1-N(CH₃)₂ | Click chemistry, bioconjugation | |
| 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine | C₁₀H₁₂BrN | Tetrahydronaphthalene, 4-Br | Neuropharmacology, improved bioavailability | |
| 1-(4-Bromo-2-methoxyphenyl)propan-1-amine | C₁₀H₁₄BrNO | Phenyl, 4-Br, 2-OCH₃, propanamine | Antidepressant lead compound | |
| N-(4-Bromobenzyl)-2-methyl-1-propanamine | C₁₂H₁₇BrN | Benzyl, 4-Br, branched aliphatic | CNS-targeted drug development |
Biological Activity
4-Bromo-N-methylnaphthalen-1-amine is a compound of interest due to its potential biological activities. This article explores its structure, biological interactions, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
4-Bromo-N-methylnaphthalen-1-amine is a substituted naphthalene derivative characterized by the presence of a bromine atom and a methylamino group on the naphthalene ring. This structural configuration is significant for its biological activity, influencing how it interacts with various biological targets.
Biological Activity Overview
Research indicates that 4-Bromo-N-methylnaphthalen-1-amine exhibits several notable biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly in inhibiting the growth of specific cancer cell lines.
- Neuroprotective Effects : Some studies hint at neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Antimicrobial Activity
A study evaluating the antimicrobial properties of 4-bromo derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various strains, showing promising results:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-Bromo-N-methylnaphthalen-1-amine | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have been conducted to assess the anticancer potential of 4-bromo-N-methylnaphthalen-1-amine. The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest at G2/M phase |
The compound demonstrated significant cytotoxicity in these cell lines, suggesting that it could be a candidate for further development in cancer therapy.
Neuroprotective Effects
Research has also explored the neuroprotective effects of naphthalene derivatives, including 4-bromo-N-methylnaphthalen-1-amine. In models of oxidative stress-induced neurotoxicity, the compound exhibited protective effects on neuronal cells.
Case Study: Neuroprotection in Oxidative Stress Models
In a study involving neuronal cell lines subjected to oxidative stress, treatment with 4-bromo-N-methylnaphthalen-1-amine resulted in:
- Reduced cell death by approximately 40%.
- Decreased levels of reactive oxygen species (ROS).
These findings suggest that the compound may modulate oxidative stress pathways, contributing to its neuroprotective effects.
Structure-Activity Relationship (SAR)
The biological activity of 4-bromo-N-methylnaphthalen-1-amine can be attributed to its structural features. Modifications to the naphthalene core or the amine group can significantly alter its potency and selectivity. Future research should focus on synthesizing analogs to optimize these properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
